molecular formula C6H12ClNO3 B13900988 methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride CAS No. 489446-78-8

methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride

Cat. No.: B13900988
CAS No.: 489446-78-8
M. Wt: 181.62 g/mol
InChI Key: RFCRJDVMXJECGI-UYXJWNHNSA-N
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Description

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride (CAS: 1304126-28-0) is a bicyclic compound featuring a tetrahydrofuran (THF) ring system with an amino group at the 4-position and a methyl ester at the 2-position. Its molecular weight is 181.62 g/mol, and it is commonly used as a chiral building block in pharmaceutical synthesis, particularly for designing protease inhibitors, antiviral agents, and antibody-drug conjugates (ADCs) . The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions.

Properties

CAS No.

489446-78-8

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl (2R,4S)-4-aminooxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1

InChI Key

RFCRJDVMXJECGI-UYXJWNHNSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CO1)N.Cl

Canonical SMILES

COC(=O)C1CC(CO1)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride typically involves:

  • Construction of the tetrahydrofuran ring with correct stereochemistry.
  • Introduction or protection of amino and carboxylate groups.
  • Conversion to the hydrochloride salt for stability and handling.

Method Based on Cyclization and Amination (Patent US20230339876A1)

One advanced process for preparing aminotetrahydrofuran derivatives, including methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride, involves the following steps:

  • Starting materials: Suitable precursors such as substituted phenyl compounds or protected amino alcohols.
  • Ring Formation: Cyclization reactions that form the tetrahydrofuran ring, often via intramolecular nucleophilic substitution or acid-catalyzed cyclization.
  • Amination: Introduction of the amino group at the 4-position, which can be achieved through reductive amination or nucleophilic substitution with azide followed by reduction.
  • Esterification: Formation of the methyl ester at the 2-carboxylate position, typically via reaction with methanol under acidic or basic catalysis.
  • Salt Formation: Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and crystallinity.

This method emphasizes the use of selective reagents such as thionyl chloride, phosphoryl trichloride, or triphosgene for activation of carboxyl groups or intermediates, and solvents like methanol, ethanol, or acetonitrile to optimize reaction conditions.

Stereochemical Control

  • The stereochemistry (2R,4S) is controlled through chiral starting materials or chiral catalysts.
  • Chromatographic separation of stereoisomers is sometimes necessary to isolate the desired enantiomer.
  • Crystallization techniques aid in obtaining pure stereoisomeric forms, as reported in related compounds (e.g., methyl(2R,4R)-4-aminotetrahydrofuran-2-carboxylate derivatives).

Crystallization and Purification

  • Crystallization from suitable solvents (e.g., isopropanol, ethanol) is used to purify the hydrochloride salt.
  • Characterization by X-ray powder diffraction confirms the crystalline form and stereochemical purity.
  • Melting points and thermal analysis (thermomicroscopy) help distinguish metastable modifications.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Cyclization Acid catalyst or intramolecular reaction Formation of tetrahydrofuran ring Control of stereochemistry essential
Amination Reductive amination or azide reduction Introduction of 4-amino group Use of reducing agents like Pd/C, H2
Esterification Methanol, acid/base catalyst Formation of methyl ester Typically mild conditions
Salt formation Hydrochloric acid Formation of hydrochloride salt Improves stability and crystallinity
Purification Crystallization (e.g., isopropanol) Purification and stereoisomer separation Characterization by XRD and melting point

Analytical and Research Insights

  • Raman spectroscopy and X-ray diffraction are used to confirm the identity and purity of the product.
  • The hydrochloride salt form shows improved storage stability compared to free amine.
  • Differences in stereochemistry significantly affect biological activity and physical properties.
  • Patent literature highlights the importance of controlling stereochemistry and crystallinity for optimal compound performance.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the associated biochemical pathways. The exact mechanism depends on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared with structurally related pyrrolidine and THF derivatives, focusing on functional groups, ring systems, and pharmacological relevance.

Table 1: Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride 1304126-28-0 C₆H₁₂ClNO₃ 181.62 Amino, ester Tetrahydrofuran
Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride 481704-21-6 C₇H₁₄ClNO₃ 195.65 Hydroxy, ester Pyrrolidine
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride 58281-80-4 C₆H₁₁ClFNO₂ 183.61 Fluoro, ester Pyrrolidine
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride 2225126-70-3 C₇H₁₃ClFNO₂ 197.63 Fluoro, ester, methyl acetate Pyrrolidine
(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride N/A C₁₁H₂₁ClN₂O₄ 296.75 Boc-protected amino, ester Pyrrolidine

Functional Group Impact

  • Amino Group (Target Compound): The primary amine at C4 enables nucleophilic reactions (e.g., amide bond formation) and enhances basicity (pKa ~9–10), facilitating salt formation and improving solubility in acidic media .
  • Fluoro Substituents (CAS 58281-80-4, 2225126-70-3) : Fluorine increases electronegativity and metabolic stability, often enhancing bioavailability in CNS-targeting drugs .
  • Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group masks the amine, improving stability during synthetic steps but requiring deprotection for final biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride, and how is stereochemical purity ensured?

  • Methodological Answer : The synthesis typically involves stereoselective formation of the tetrahydrofuran ring. For example, a chiral auxiliary or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed to control the (2R,4S) configuration. Post-synthetic steps include amino group protection (e.g., Boc or Fmoc) to avoid side reactions, followed by HCl salt formation . Purity is confirmed via chiral HPLC or polarimetry to validate enantiomeric excess (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with specific attention to coupling constants (e.g., J2,4) to verify stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
  • Thermogravimetric Analysis (TGA) : Assesses hygroscopicity due to the hydrochloride salt form .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Methodological Answer : Accelerated stability studies are conducted at 25°C/60% RH and 40°C/75% RH over 1–6 months. Degradation products (e.g., ester hydrolysis or amine oxidation) are monitored via LC-MS. Buffered solutions (pH 1–7) are tested to simulate biological matrices .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding affinities to enzymes like γ-aminobutyric acid (GABA) receptors. The tetrahydrofuran ring’s conformation and salt bridge formation with the hydrochloride are critical variables . Density Functional Theory (DFT) calculates charge distribution to explain reactivity in nucleophilic environments .

Q. How are synthetic impurities profiled, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : Impurities (e.g., diastereomers, des-methyl analogs) are identified using LC-UV/HRMS. The ICH Q3A/B guidelines recommend limits of <0.15% for unknown impurities and <0.10% for genotoxic species. Forced degradation (heat, light, oxidation) isolates critical impurities .

Q. What in vitro assays validate its potential as a chiral building block in drug discovery?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test activity against proteases or kinases; IC50 values are compared to racemic mixtures to assess stereochemical impact.
  • Permeability Studies : Caco-2 cell monolayers evaluate intestinal absorption, with LogP adjustments via the hydrochloride salt to enhance bioavailability .

Data Contradiction Analysis

Q. How are conflicting solubility data resolved for this hydrochloride salt?

  • Methodological Answer : Discrepancies in aqueous solubility (e.g., pH-dependent vs. pure water) are addressed by standardizing buffers (e.g., PBS pH 7.4) and using nephelometry to detect precipitation. Co-solvency studies (e.g., DMSO/water mixtures) reconcile literature variations .

Q. Why do reported synthetic yields vary across studies?

  • Methodological Answer : Yield discrepancies often stem from differences in protecting group strategies (e.g., Boc vs. Cbz) or HCl salt crystallization conditions (e.g., anti-solvent choice). Design of Experiments (DoE) optimizes parameters like temperature and stoichiometry .

Comparative Research Insights

Q. How does this compound compare to pyrrolidine or pyran-based analogs in biological activity?

  • Methodological Answer : The tetrahydrofuran ring’s reduced ring strain versus pyrrolidine improves metabolic stability, as shown in cytochrome P450 assays. Pyran-based analogs exhibit higher solubility but lower blood-brain barrier penetration in rodent models .

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